![molecular formula C14H20N2O3 B12592372 N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide CAS No. 650628-83-4](/img/structure/B12592372.png)
N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-Dioxolan-2-il)fenil]-N~3~,N~3~-dimetil-beta-alaninamida es un compuesto orgánico complejo que presenta un anillo de 1,3-dioxolano unido a un grupo fenilo, que a su vez está conectado a una porción de dimetil-beta-alaninamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[4-(1,3-Dioxolan-2-il)fenil]-N~3~,N~3~-dimetil-beta-alaninamida generalmente implica la formación del anillo de 1,3-dioxolano seguida de su unión al grupo fenilo. El grupo fenilo se une luego a la porción de dimetil-beta-alaninamida. Las condiciones de reacción a menudo requieren el uso de catalizadores y solventes específicos para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación por cristalización o cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
N-[4-(1,3-Dioxolan-2-il)fenil]-N~3~,N~3~-dimetil-beta-alaninamida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo usando agentes como borohidruro de sodio o hidruro de litio y aluminio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas, solventes y catalizadores específicos para lograr las transformaciones deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
N-[4-(1,3-Dioxolan-2-il)fenil]-N~3~,N~3~-dimetil-beta-alaninamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: El compuesto puede estudiarse por sus posibles actividades biológicas, incluidas sus interacciones con enzimas y receptores.
Medicina: La investigación puede explorar sus posibles aplicaciones terapéuticas, como su uso en el desarrollo de fármacos.
Industria: El compuesto se puede utilizar en la producción de polímeros, revestimientos y otros materiales industriales.
Mecanismo De Acción
El mecanismo de acción de N-[4-(1,3-Dioxolan-2-il)fenil]-N~3~,N~3~-dimetil-beta-alaninamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de 1,3-dioxolano y grupos fenilo, como:
- 1,2-Bis(4-(1,3-dioxolan-2-il)fenil)diazenóxido
- Difenoconazol
- Ketoconazol
Unicidad
N-[4-(1,3-Dioxolan-2-il)fenil]-N~3~,N~3~-dimetil-beta-alaninamida es único debido a sus características estructurales específicas, que le confieren propiedades químicas y biológicas distintas. Su combinación de un anillo de 1,3-dioxolano con un grupo fenilo y una porción de dimetil-beta-alaninamida lo distingue de otros compuestos similares .
Propiedades
Número CAS |
650628-83-4 |
|---|---|
Fórmula molecular |
C14H20N2O3 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
3-(dimethylamino)-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C14H20N2O3/c1-16(2)8-7-13(17)15-12-5-3-11(4-6-12)14-18-9-10-19-14/h3-6,14H,7-10H2,1-2H3,(H,15,17) |
Clave InChI |
YMBHXRKPFXGSAS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)NC1=CC=C(C=C1)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)
![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid](/img/structure/B12592321.png)
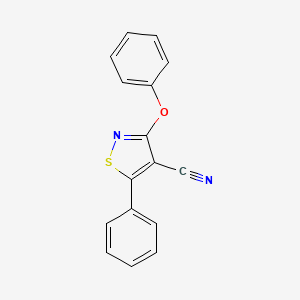
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline](/img/structure/B12592330.png)
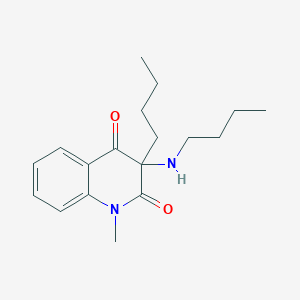
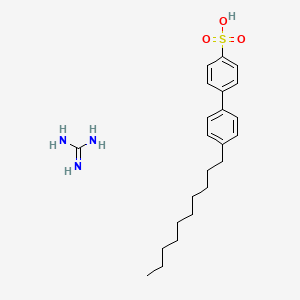
![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12592345.png)
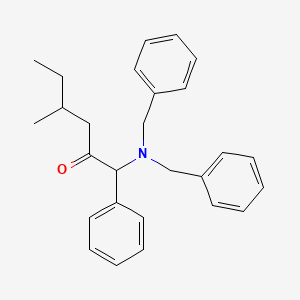
![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)
![2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12592355.png)
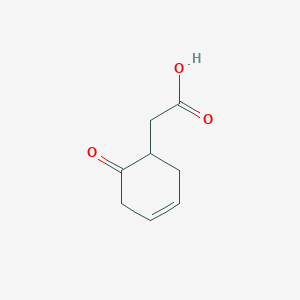
![2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane](/img/structure/B12592369.png)
